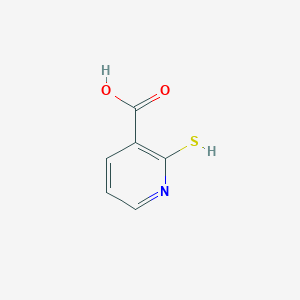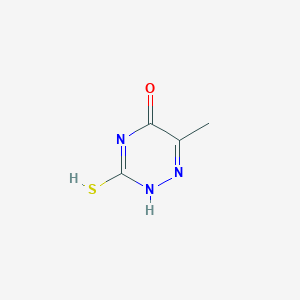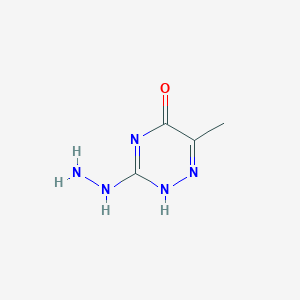
(4-Formylphenyl) 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Formylphenyl) 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate is a complex organic compound that belongs to the class of isothiochromenes This compound is characterized by the presence of a formyl group attached to a phenyl ring, along with dimethoxy groups and a carboxylate ester on the isothiochromene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Formylphenyl) 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 4-formylphenylboronic acid with 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylic acid under Suzuki coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate, in an organic solvent such as dimethylformamide (DMF) or toluene. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-Formylphenyl) 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran (THF).
Major Products Formed
Oxidation: 4-Carboxyphenyl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate.
Reduction: 4-Hydroxymethylphenyl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Formylphenyl) 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (4-Formylphenyl) 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dimethoxy groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
(4-Methoxyphenyl) 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate: Similar structure but with a methoxy group instead of a formyl group.
(4-Hydroxyphenyl) 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate: Similar structure but with a hydroxyl group instead of a formyl group.
(4-Aminophenyl) 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate: Similar structure but with an amino group instead of a formyl group.
Uniqueness
(4-Formylphenyl) 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. The combination of the formyl group with the isothiochromene core and dimethoxy substituents makes this compound a valuable target for further research and development.
Propiedades
IUPAC Name |
(4-formylphenyl) 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O6S/c1-23-14-8-5-12-9-15(26-19(22)16(12)17(14)24-2)18(21)25-13-6-3-11(10-20)4-7-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOQNXMGXDPXLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(SC2=O)C(=O)OC3=CC=C(C=C3)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-6-bromo-4,5,5-trimethylbicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B7727551.png)
![2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol](/img/structure/B7727564.png)



![2-{(Z)-[2-(1,3-benzoxazol-2-yl)hydrazinylidene]methyl}phenol](/img/structure/B7727597.png)
![4-{(Z)-[2-(1,3-benzoxazol-2-yl)hydrazinylidene]methyl}phenol](/img/structure/B7727598.png)


![2-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B7727614.png)


![6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,13-dicarbaldehyde](/img/structure/B7727636.png)
